

What is the chemical structure of Ergonine?

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Ergonine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergonine is a naturally occurring peptide ergot alkaloid found in fungi of the Claviceps genus. As a member of the ergoline family, its complex chemical structure and biological activity have garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure of **Ergonine**, its physicochemical properties, and available spectral data. It also outlines general experimental protocols for the analysis of ergot alkaloids and discusses the known signaling pathways associated with this class of compounds.

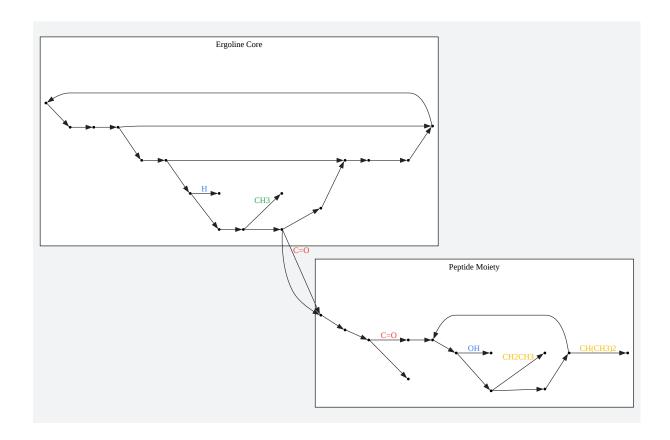
Chemical Structure and Identification

Ergonine is a complex organic molecule with a tetracyclic ergoline core structure. Its systematic IUPAC name is (6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide.[1]

Chemical Formula: C30H37N5O5[1]

Below is a 2D representation of the chemical structure of **Ergonine**.





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Figure 1: 2D Chemical Structure of Ergonine.

Physicochemical Properties

A summary of the key physicochemical properties of **Ergonine** is presented in the table below. While specific experimental values for properties like melting and boiling points are not readily available in the literature, computed data provides valuable estimates.



Property	Value	Source
Molecular Weight	547.6 g/mol	PubChem[1]
Exact Mass	547.27946930 Da	PubChem[1]
XLogP3-AA	1.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	7	PubChem
Rotatable Bond Count	4	PubChem
Topological Polar Surface Area	134 Ų	PubChem
Heavy Atom Count	40	PubChem
Complexity	1140	PubChem[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Ergonine**. While a dedicated public repository of its NMR and IR spectra is not available, information can be inferred from studies on related ergot alkaloids.

Mass Spectrometry

Mass spectrometry is a key analytical technique for the identification of ergot alkaloids. The fragmentation patterns of **Ergonine** and related compounds have been studied using techniques like electrospray ionization (ESI). A common fragmentation pathway for peptide ergot alkaloids involves the formation of a characteristic product ion at m/z 223.[2] This ion corresponds to the lysergic acid amide portion of the molecule. Precursor ion scans for m/z 223 can be a useful tool for the specific detection of this class of compounds in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for **Ergonine** are not widely published. However, the analysis of related ergoline derivatives provides insights into the expected chemical shifts. The aromatic



protons of the indole ring system are typically observed in the downfield region of the ¹H NMR spectrum. The protons of the tetracyclic ergoline core and the peptide moiety would exhibit complex splitting patterns due to their rigid and stereochemically rich environment.

Infrared (IR) Spectroscopy

The IR spectrum of **Ergonine** would be expected to show characteristic absorption bands for its functional groups. These would include:

- N-H stretching: A band in the region of 3200-3500 cm⁻¹ corresponding to the indole N-H group.
- C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ due to the amide carbonyl groups in the peptide moiety.
- C-H stretching: Bands around 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.
- C-O stretching: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ether and hydroxyl groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **Ergonine** are not readily available. However, general methods for the isolation and analysis of ergot alkaloids from fungal cultures can be adapted.

Isolation of Ergot Alkaloids from Claviceps purpurea

A general procedure for the extraction of ergot alkaloids from the sclerotia of Claviceps purpurea involves the following steps:

- Extraction: The powdered sclerotia are extracted with a mixture of toluene and ethanol.[3][4] The optimal ratio and temperature can be optimized for maximum yield.
- Acid-Base Extraction: The primary extract is then subjected to a liquid-liquid extraction with an acidic aqueous solution to transfer the protonated alkaloids into the aqueous phase.[3]



- Basification and Re-extraction: The pH of the aqueous extract is then raised to above 7.0, and the free base alkaloids are extracted back into an organic solvent like toluene.[3]
- Purification: The purified toluene extract can be concentrated, and the ergot alkaloids can be crystallized. Further purification can be achieved using chromatographic techniques such as column chromatography.

Analytical Methods

TLC is a common method for the qualitative analysis of ergot alkaloids. A typical protocol is as follows:

- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Mobile Phase: A mixture of chloroform and methanol. The ratio can be adjusted to achieve optimal separation.
- Visualization: The spots can be visualized under UV light or by spraying with a suitable reagent, such as Van Urk's reagent, which gives a characteristic color with indole derivatives.

HPLC is a powerful technique for the separation and quantification of ergot alkaloids.

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile) is often employed.
- Detection: UV detection at a wavelength of around 310 nm or fluorescence detection can be used. Mass spectrometric detection (LC-MS) provides higher selectivity and sensitivity.

Signaling Pathways and Mechanism of Action

The biological effects of ergot alkaloids are mediated through their interaction with various neurotransmitter receptors, primarily serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[5][6] The structural similarity of the ergoline ring to these endogenous neurotransmitters allows them to act as agonists, partial agonists, or antagonists at these receptors.[5][7]



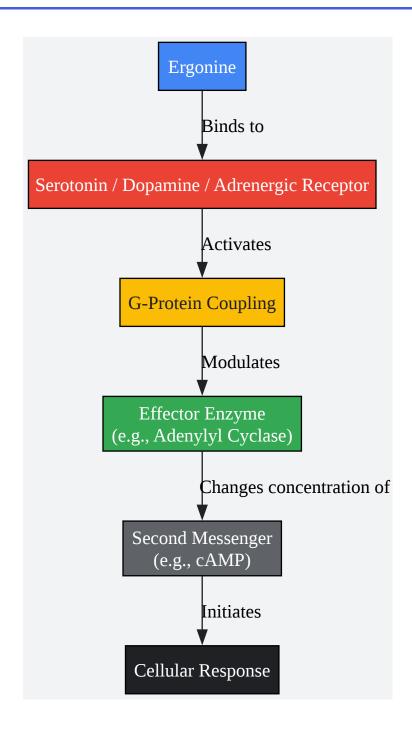




The specific receptor binding profile and downstream signaling effects of **Ergonine** have not been extensively characterized. However, based on the activity of other ergot alkaloids, it is likely to interact with multiple receptor subtypes, leading to a complex pharmacological profile. For instance, ergotamine, a structurally related ergot alkaloid, is known to be a potent agonist at 5-HT₁B and 5-HT₁D receptors, which is believed to be the basis for its anti-migraine effects. [8] It also exhibits activity at various other serotonin, dopamine, and adrenergic receptors.[7][8]

The activation of these receptors can trigger a cascade of intracellular signaling events. For example, the interaction of ergot alkaloids with D2 dopamine receptors can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]





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Figure 2: General Signaling Pathway for Ergot Alkaloids.

Conclusion

Ergonine represents a complex and intriguing molecule within the ergot alkaloid family. While its fundamental chemical structure is well-defined, a significant gap exists in the public domain regarding detailed experimental data, particularly its spectroscopic characterization and specific



biological activity. Further research is warranted to fully elucidate the physicochemical properties, synthetic pathways, and pharmacological profile of **Ergonine**. Such studies will be invaluable for drug development professionals and scientists working in the field of natural products and medicinal chemistry.

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